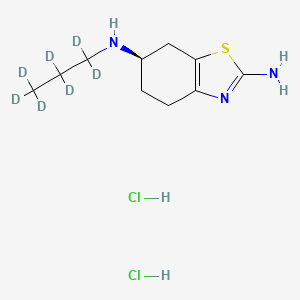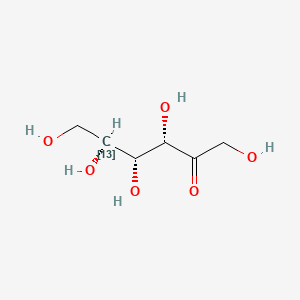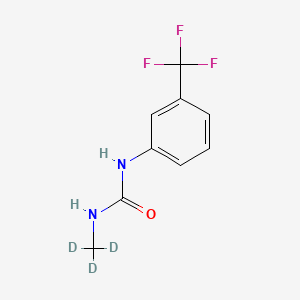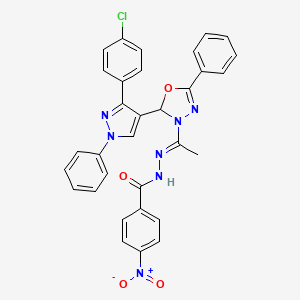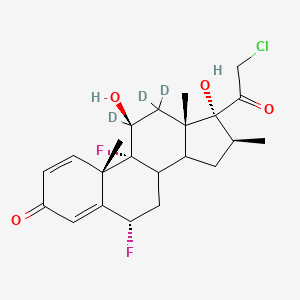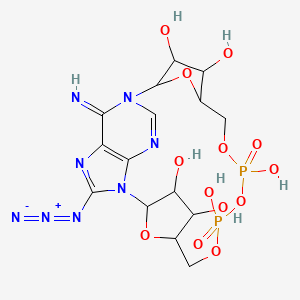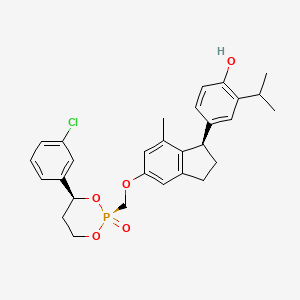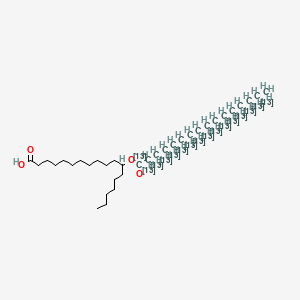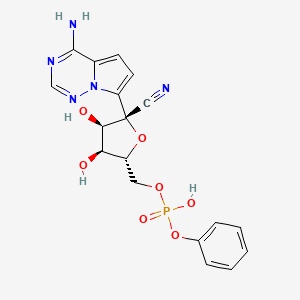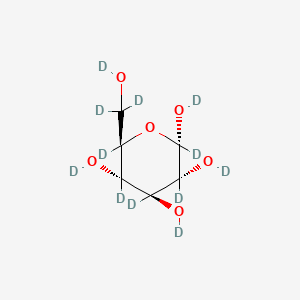
alpha-D-glucose-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-glucose-d12: is a deuterium-labeled form of alpha-D-glucose, where all the hydrogen atoms are replaced with deuterium. This compound is commonly used as a stable isotope in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C6D12O6, and it has a molecular weight of 192.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-glucose-d12 is synthesized by replacing the hydrogen atoms in alpha-D-glucose with deuterium. This process typically involves the use of deuterated reagents and solvents. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated acids .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-glucose-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various substituted glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-D-glucose-d12 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of glucose metabolism.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications .
Wirkmechanismus
The mechanism of action of alpha-D-glucose-d12 is primarily related to its role as a stable isotope. By replacing hydrogen with deuterium, the compound exhibits different physical and chemical properties, which can affect reaction rates and metabolic pathways. This allows researchers to study the effects of deuterium substitution on various biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-glucose: The non-deuterated form of alpha-D-glucose.
Beta-D-glucose-d12: The deuterium-labeled form of beta-D-glucose.
Alpha-D-glucose-1-phosphate: A phosphorylated derivative of alpha-D-glucose .
Uniqueness: Alpha-D-glucose-d12 is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)methyl]oxane |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI-Schlüssel |
WQZGKKKJIJFFOK-UJOCPPFUSA-N |
Isomerische SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


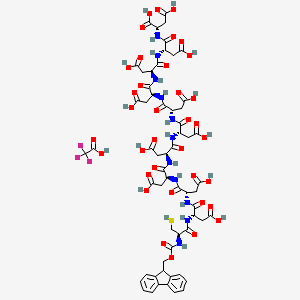
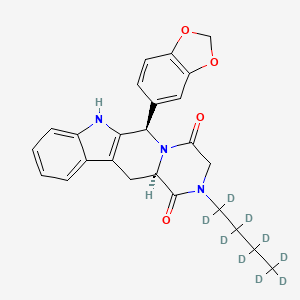
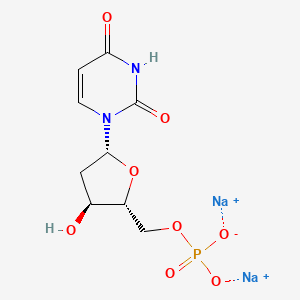
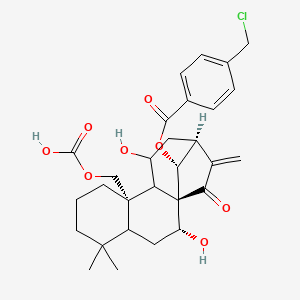
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
